Chemical structure and properties of hexahydropyrrolo[3,4-c]pyrrole-1,3-dione
Chemical structure and properties of hexahydropyrrolo[3,4-c]pyrrole-1,3-dione
Technical Guide: Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione Scaffold
Executive Summary
The hexahydropyrrolo[3,4-c]pyrrole-1,3-dione scaffold represents a privileged bicyclic architecture in modern medicinal chemistry. Characterized by a 3,7-diazabicyclo[3.3.0]octane core, this structure offers a rigid, sp³-rich framework that addresses the "escape from flatland" imperative in drug discovery. Its unique "book-shaped" geometry allows for precise spatial orientation of pharmacophores, making it an ideal scaffold for peptidomimetics, enzyme inhibitors (particularly proteases like DPP-IV), and protein-protein interaction (PPI) modulators.
This guide provides a comprehensive technical analysis of the scaffold’s structural dynamics, synthetic accessibility via 1,3-dipolar cycloaddition, and its application in optimizing pharmacokinetic (PK) profiles.
Structural Analysis & Stereochemistry
The core utility of hexahydropyrrolo[3,4-c]pyrrole-1,3-dione lies in its stereochemical rigidity. Unlike flexible linear chains, this bicyclic system constrains substituents into defined vectors.
Core Geometry and Numbering
The scaffold consists of two fused pyrrolidine rings. One ring contains the 1,3-dione moiety (functioning chemically as a cyclic imide), while the second ring is typically a saturated pyrrolidine amine.
-
Fusion: The [3,4-c] fusion indicates the rings share the C3-C4 bond of the dione-containing ring.
-
Stereochemistry: The fusion is predominantly cis-fused . While trans-fusion is geometrically possible in larger bicyclic systems, the strain energy in a [3.3.0] system strongly favors the cis-conformation. This results in a "V-shaped" or "open book" topology.
Conformational Locking
The cis-bicyclo[3.3.0]octane core adopts a characteristic puckered conformation.
-
Endo/Exo Face: The "V-shape" creates distinct convex (exo) and concave (endo) faces. Substituents on the bridgehead carbons or the secondary nitrogen can be oriented to exploit specific hydrophobic pockets in target proteins.
-
Imide Planarity: The 1,3-dione ring maintains near-planarity due to resonance in the imide system (
), providing a flat anchoring point contrasting with the puckered pyrrolidine ring.
Synthetic Pathways: The [3+2] Cycloaddition
The most robust and atom-economic route to this scaffold is the 1,3-Dipolar Cycloaddition (Huisgen Cycloaddition) involving azomethine ylides and maleimides. This reaction constructs the bicyclic core and establishes stereochemistry in a single step.
Mechanistic Workflow
-
Dipole Formation: An aldehyde reacts with a secondary amino acid (e.g., sarcosine or proline) to form an iminium ion, which undergoes decarboxylation to generate the reactive azomethine ylide (1,3-dipole).
-
Dipolarophile: N-substituted maleimide serves as the electron-deficient dipolarophile.
-
Cycloaddition: The dipole adds across the maleimide double bond via a concerted [4π + 2π] mechanism.
Visualization of Synthetic Logic
Figure 1: Concerted assembly of the scaffold via decarboxylative azomethine ylide generation and trapping with maleimide.[1][2][3][4][5][6][7][8][9]
Physicochemical Properties
The hexahydropyrrolo[3,4-c]pyrrole-1,3-dione scaffold offers a distinct physicochemical profile compared to aromatic heterocycles (like indole or quinoline).
| Property | Characteristic | Impact on Drug Design |
| Fsp³ Fraction | High (0.6 - 0.8) | Improves solubility and metabolic stability; reduces "flat" aromatic stacking. |
| H-Bond Donors | 0-1 (depending on N-subst) | The imide NH is a weak donor; pyrrolidine NH is a strong donor/acceptor. |
| H-Bond Acceptors | 2-3 (Carbonyls + Amine) | The 1,3-dione carbonyls are excellent acceptors for backbone amides in proteins. |
| LogP | Adjustable (-1.0 to +3.0) | The core is polar; lipophilicity is tuned via N-substituents (R-groups). |
| Topological Polar Surface Area (TPSA) | ~40-60 Ų (Core) | Favorable for membrane permeability and CNS penetration. |
Medicinal Chemistry Applications
Protease Inhibition (DPP-IV)
The scaffold mimics the Proline-Alanine motif recognized by Dipeptidyl Peptidase IV (DPP-IV).
-
Mechanism: The pyrrolidine ring binds in the S1 pocket, while the rigid bicyclic structure orients the electrophilic "warhead" (often a nitrile or boronic acid attached to the scaffold) toward the catalytic serine.
-
Advantage: The [3.3.0] fusion restricts the conformational entropy of the inhibitor, reducing the energy penalty upon binding compared to flexible linear analogs.
Analgesic & Sedative Agents
Derivatives of this scaffold have demonstrated morphine-like analgesic activity in murine models but with reduced toxicity profiles.[10]
-
SAR Insight: N-benzyl or N-phenethyl substituents on the pyrrolidine nitrogen (position 5) are critical for sigma receptor or opioid receptor affinity.
Viral Inhibitors (HCV)
Used as a P2 capping group in Hepatitis C Virus (HCV) NS3/4A protease inhibitors. The bicyclic system fills the lipophilic S2 pocket more effectively than a simple proline.
SAR Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) map detailing functionalization points.
Experimental Protocol: Synthesis of N-Benzyl Derivative
Objective: Synthesis of 5-benzyl-2-phenyl-hexahydropyrrolo[3,4-c]pyrrole-1,3-dione via decarboxylative 1,3-dipolar cycloaddition.
Reagents:
-
N-Phenylmaleimide (1.0 eq)
-
N-Benzylglycine (Sarcosine derivative) or N-Benzylglycine ethyl ester (1.2 eq)
-
Paraformaldehyde (1.5 eq) or Benzaldehyde (for substituted variants)
-
Solvent: Toluene or Xylene (anhydrous)
Step-by-Step Methodology:
-
Preparation of Reaction Mixture: In a round-bottom flask equipped with a Dean-Stark trap (if removing water) or a reflux condenser, dissolve N-phenylmaleimide (173 mg, 1.0 mmol) and N-benzylglycine (165 mg, 1.0 mmol) in anhydrous Toluene (10 mL).
-
Aldehyde Addition: Add Paraformaldehyde (45 mg, 1.5 mmol). Note: Paraformaldehyde generates the unsubstituted azomethine ylide in situ.
-
Reflux (Cycloaddition): Heat the mixture to reflux (110°C) under an argon atmosphere. Maintain reflux for 4–6 hours. Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1). The formation of the ylide and subsequent cycloaddition is indicated by the disappearance of the maleimide spot.
-
Workup: Cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure (Rotavap).
-
Purification: Dissolve the crude residue in a minimum amount of Dichloromethane (DCM). Purify via flash column chromatography on silica gel using a gradient of Hexane:Ethyl Acetate (80:20 to 50:50).
-
Characterization:
-
Yield: Expect 75–85%.
-
1H NMR (CDCl3): Look for the bridgehead protons (cis-fusion) appearing as multiplets around 3.2–3.5 ppm. The benzylic protons will appear as a singlet or AB quartet around 3.6–3.8 ppm.
-
References
-
Beilstein-Institut. "Synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines via three-component [3 + 2] cycloaddition." Beilstein Journal of Organic Chemistry. Available at: [Link]
-
National Institutes of Health (NIH). "A New Synthetic Route to Polyhydrogenated Pyrrolo[3,4-b]pyrroles by the Domino Reaction." PMC. Available at: [Link]
-
Frontiers Media. "Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions." Frontiers in Chemistry. Available at: [Link]
-
MDPI. "An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives." Molecules. Available at: [Link]
-
PubChem. "Cis-2-boc-hexahydropyrrolo[3,4-c]pyrrole Compound Summary."[1] National Library of Medicine. Available at: [Link]
Sources
- 1. Cis-2-boc-hexahydropyrrolo[3,4-C]pyrrole | C11H20N2O2 | CID 1514452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facile Preparation of 3,7-Diazabicyclo[3.3.0]octane and 3,7,10-Triheterocyclic [3.3.3]Propellane Ring Systems from 1,5-Diazacyclooctane 3,7-Derivatives(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines via three-component [3 + 2] cycloaddition followed by one-pot N-allylation and intramolecular Heck reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines via three-component [3 + 2] cycloaddition followed by one-pot N-allylation and intramolecular Heck reactions [beilstein-journals.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. kirj.ee [kirj.ee]
- 9. A New Synthetic Route to Polyhydrogenated Pyrrolo[3,4-b]pyrroles by the Domino Reaction of 3-Bromopyrrole-2,5-Diones with Aminocrotonic Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
